

1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride chemical properties

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Compound of Interest

Compound Name: 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride

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An In-Depth Technical Guide to the Chemical Properties of **1-([1,1'-Biphenyl]-2-yl)piperazine Hydrochloride**

Introduction

1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride is a heterocyclic aromatic compound belonging to the arylpiperazine class. This class is of significant interest in medicinal chemistry due to the piperazine ring's ability to serve as a versatile scaffold, offering a combination of structural rigidity and favorable physicochemical properties that often translate to improved oral bioavailability and target affinity in drug candidates.^[1] The title compound, specifically, is a crucial intermediate in the synthesis of novel psychoactive agents, most notably as a precursor for potent and selective ligands targeting serotonin receptors.^{[2][3]} Its structure, which marries a lipophilic biphenyl moiety with a basic piperazine ring, provides a unique framework for developing therapeutics aimed at treating central nervous system (CNS) disorders such as depression and anxiety.^{[3][4]}

This guide provides a comprehensive overview of the core chemical properties, synthesis, spectral characteristics, and handling considerations for **1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride**, designed to support researchers and drug development professionals in its effective application.

Physicochemical Properties

The hydrochloride salt of 1-([1,1'-Biphenyl]-2-yl)piperazine is typically supplied as a white to off-white solid. The inclusion of the hydrochloride salt significantly enhances the compound's stability and its solubility in polar solvents, a critical attribute for its use in both synthetic reactions and pharmacological formulations.^[2] The biphenyl group imparts a high degree of lipophilicity, which is essential for crossing the blood-brain barrier, a key requirement for CNS-active drugs.^[2]

Property	Value	Source(s)
Molecular Formula	$C_{16}H_{19}ClN_2$	[2]
Molecular Weight	274.79 g/mol	[2]
Appearance	White to off-white solid	[2]
Melting Point	205–209°C	[2]
Solubility	Soluble in DMSO, Methanol, Water	[2]
Calculated logP	~3.2	[2]
Storage Conditions	2–8°C, in an airtight container	[2]

Synthesis and Purification

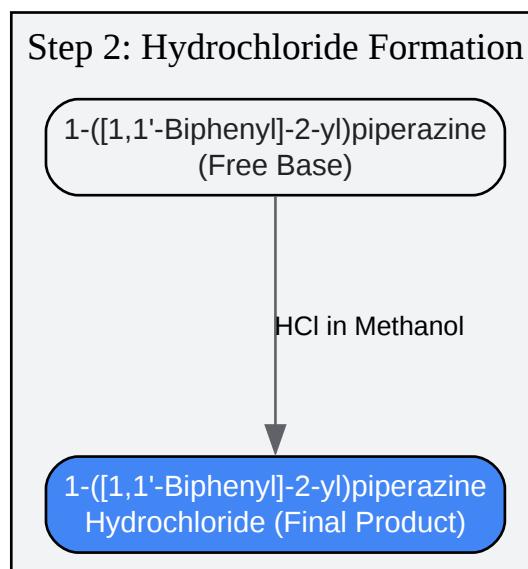
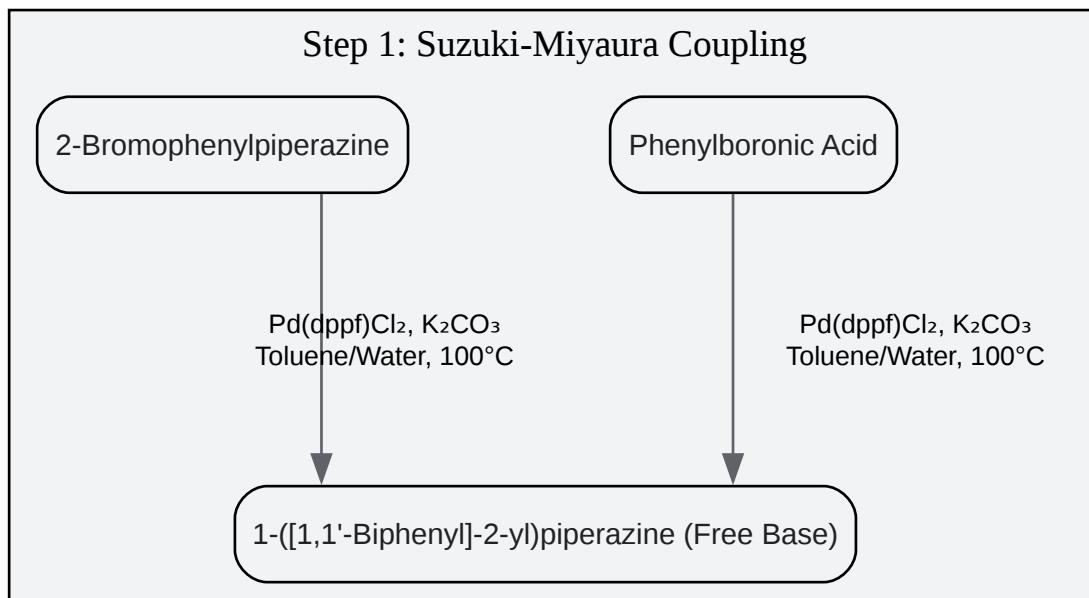
The most prevalent and efficient synthesis of 1-([1,1'-Biphenyl]-2-yl)piperazine involves a palladium-catalyzed cross-coupling reaction, followed by salt formation. This approach offers high yields and purity.

Dominant Synthetic Pathway: Suzuki-Miyaura Coupling

The core of the synthesis relies on the Suzuki-Miyaura coupling, a robust method for forming carbon-carbon bonds. The process involves two primary steps:

- C-C Bond Formation: 2-Bromophenylpiperazine is coupled with phenylboronic acid using a palladium catalyst (e.g., $Pd(dppf)Cl_2$) and a base (e.g., K_2CO_3). This step constructs the biphenyl backbone attached to the piperazine ring.^{[2][4]}

- Hydrochloride Salt Formation: The resulting free base is treated with hydrochloric acid in a suitable solvent, such as methanol or ethanol, to precipitate the stable and more soluble hydrochloride salt.[2]



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Caption: General workflow for the synthesis of 1-([1,1'-Biphenyl]-2-yl)piperazine HCl.

Detailed Experimental Protocol

Causality: The following protocol is a representative procedure. The choice of a Boc-protected piperazine derivative in the initial step is a common strategy to prevent side reactions and ensure mono-substitution. The Boc group is then cleaved under acidic conditions before the final salt formation.

- Boc Deprotection (if starting with protected piperazine):
 - Dissolve tert-butyl 4-([1,1'-biphenyl]-2-yl)piperazine-1-carboxylate (1.0 eq) in dichloromethane (DCM).
 - Cool the solution to 0°C using an ice bath. This is to control the exothermic nature of the reaction.
 - Add trifluoroacetic acid (TFA, ~3-4 volumes relative to DCM) dropwise.
 - Stir the reaction mixture for 4 hours, allowing it to warm to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
 - Concentrate the solution under reduced pressure to remove excess TFA and DCM.
- Neutralization and Extraction:
 - Dissolve the residue in water and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is > 8.
 - Extract the aqueous layer multiple times with DCM to isolate the free base.
 - Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free base as an oil or solid.
- Hydrochloride Salt Formation:
 - Dissolve the purified free base in a minimal amount of methanol.
 - Introduce a solution of hydrochloric acid in an organic solvent (e.g., HCl in methanol or diethyl ether) dropwise with stirring.

- A precipitate will form. Continue stirring for 30-60 minutes to ensure complete precipitation.
- Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether to remove any residual impurities, and dry under vacuum.[2]

Green Chemistry Approaches

To align with modern synthetic standards, microwave-assisted synthesis has been successfully employed. This method can dramatically reduce reaction times for the coupling step from hours to minutes and often results in higher yields (e.g., 92% microwave vs. 78% conventional).[2][3]

Spectral Analysis and Structural Elucidation

Structural confirmation is paramount for any synthetic intermediate. While a public, fully assigned spectrum for this specific compound is not readily available, its spectral characteristics can be reliably predicted based on its constituent functional groups and data from closely related analogs.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the biphenyl and piperazine protons.

- Aromatic Protons (Biphenyl Moiety): A complex series of multiplets would appear in the downfield region, approximately δ 7.0–7.6 ppm, integrating to 9 protons. The ortho, meta, and para protons of the two phenyl rings will have slightly different chemical environments, leading to overlapping signals.
- Piperazine Protons: Two distinct sets of signals are expected for the piperazine ring protons.
 - The four protons adjacent to the biphenyl group (N-CH₂) are expected to be a multiplet around δ 3.0–3.3 ppm.
 - The four protons adjacent to the secondary amine (NH-CH₂) would likely appear as a multiplet slightly upfield, around δ 2.8–3.1 ppm. In the hydrochloride salt, protonation of the nitrogens will cause a general downfield shift of all piperazine protons.[5]

- Amine/Ammonium Protons (N-H): A broad, exchangeable singlet corresponding to the two N-H protons (one from the secondary amine and one from the protonated tertiary amine) would be visible, potentially far downfield (>10 ppm), depending on the solvent and concentration.

^{13}C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide a map of the carbon skeleton.

- Aromatic Carbons: At least six distinct signals for the aromatic carbons are expected in the δ 120–150 ppm range. The quaternary carbons (the C-N bond and the C-C bond of the biphenyl linkage) will appear as weak signals at the lower field end of this range.
- Piperazine Carbons: Two signals for the piperazine carbons are anticipated in the aliphatic region, typically between δ 40–55 ppm. The carbon atoms attached to the nitrogen linked to the biphenyl ring may be slightly downfield compared to the carbons adjacent to the secondary amine.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

The FT-IR spectrum is used to identify key functional groups.

- N-H Stretching: A very broad and strong absorption band is expected between 2500–3000 cm^{-1} . This is characteristic of the N^+-H stretch of an amine hydrochloride salt.
- C-H Stretching (Aromatic): Weak to medium bands will appear just above 3000 cm^{-1} (typically 3050–3150 cm^{-1}).
- C-H Stretching (Aliphatic): Medium to strong bands will appear just below 3000 cm^{-1} (typically 2850–2980 cm^{-1}), corresponding to the CH_2 groups of the piperazine ring.
- C=C Stretching (Aromatic): Several sharp, medium-intensity peaks are expected in the 1450–1600 cm^{-1} region.
- C-N Stretching: A medium-intensity band in the fingerprint region, around 1100–1250 cm^{-1} , is characteristic of the C-N bond.

Mass Spectrometry (Predicted)

Mass spectrometry would be performed on the free base.

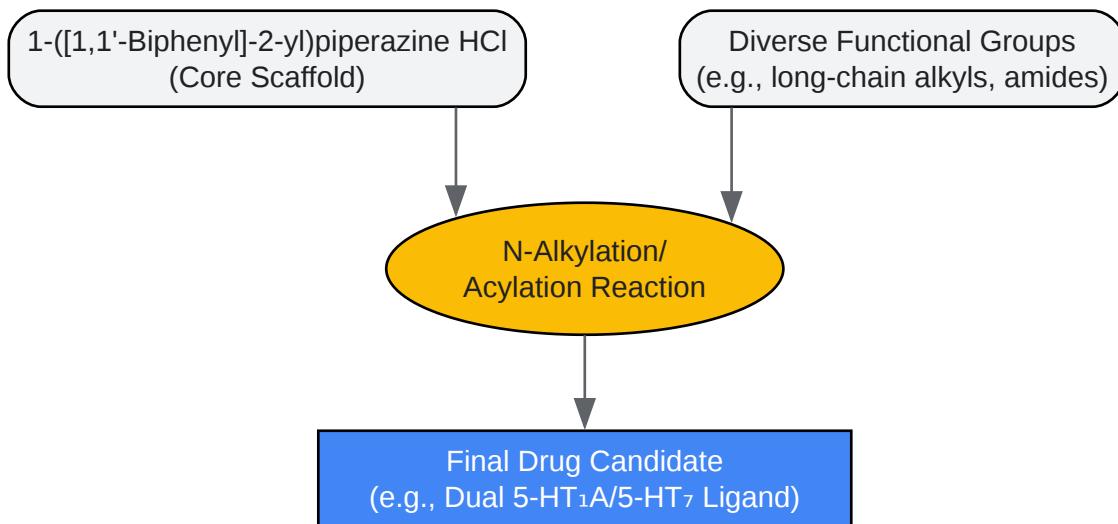
- Molecular Ion Peak (M^+): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the free base ($C_{16}H_{18}N_2$) at $m/z = 238.33$.
- Key Fragmentation: The primary fragmentation pathway for arylpiperazines involves the cleavage of the piperazine ring. Expect to see significant fragment ions corresponding to the loss of ethyleneimine fragments or cleavage at the C-N bond connecting the piperazine and biphenyl moieties.^[6]

Chemical Reactivity and Stability

- Reactivity: The key reactive site is the secondary amine on the piperazine ring (N-4 position). This nitrogen is nucleophilic and can be readily alkylated, acylated, or used in other coupling reactions to build more complex molecules. This reactivity is the basis for its utility as a synthetic intermediate.
- Stability: The hydrochloride salt is stable under normal laboratory conditions. It should be stored in a cool, dry place, away from strong oxidizing agents and strong bases.^[2] The compound is not reported to be light-sensitive, but storage in a sealed, opaque container is good practice.

Applications in Drug Discovery

1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride serves as a critical building block for compounds targeting the central nervous system. Its primary documented application is as a key intermediate in the synthesis of dual-acting 5-HT_{1A} and 5-HT₇ receptor ligands.^{[2][3]} These receptors are implicated in the pathophysiology of depression, and dual-acting ligands are a promising strategy for developing novel antidepressants with potentially faster onset of action and improved efficacy.^[3]

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Caption: Role as a versatile building block in medicinal chemistry.

Safety and Handling

As with all arylpiperazine derivatives, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related piperazine hydrochlorides provide essential guidance.

- Hazard Identification: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[7][8]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Use in a well-ventilated fume hood to avoid inhalation of dust.[9]
- Handling: Avoid generating dust. Use non-sparking tools. Take precautionary measures against static discharge. Wash hands thoroughly after handling.[9][10]
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
 - Skin: Remove contaminated clothing and wash skin with soap and plenty of water.

- Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.^[7]
- Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.
^[7]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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